Bisaramil
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Overview
Description
Bisaramil, chemically known as 9-(4-chlorobenzoyloxy)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride, is a novel antiarrhythmic compound. It has been shown to exhibit effectiveness in suppressing arrhythmias in various animal models, including guinea pigs, rabbits, and dogs . This compound is classified as a class Ic antiarrhythmic agent due to its potent action on sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisaramil involves the reaction of 3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as crystallization and filtration are employed to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Bisaramil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Bisaramil has been extensively studied for its antiarrhythmic properties. It has shown effectiveness in suppressing ventricular arrhythmias induced by coronary ligation, digitalis, or adrenaline in animal models . Additionally, this compound has been investigated for its potential use in treating other cardiovascular conditions due to its ability to modulate sodium channels .
In the field of biology, this compound has been used to study the electrophysiological properties of cardiac cells. Its effects on action potential parameters and ion channel kinetics have provided valuable insights into the mechanisms of arrhythmias and potential therapeutic targets .
Mechanism of Action
Bisaramil exerts its antiarrhythmic effects primarily by blocking sodium channels in cardiac cells. This blockade reduces the maximum rate of rise of action potentials, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity . This compound also affects calcium and potassium currents, contributing to its overall antiarrhythmic profile .
Comparison with Similar Compounds
Bisaramil is often compared with other class I antiarrhythmic agents such as flecainide, disopyramide, and lidocaine. While all these compounds block sodium channels, this compound is unique in its slow kinetic action and potent effects on sodium channels . Similar compounds include:
Flecainide: Known for its use-dependent block of sodium channels.
Disopyramide: Exhibits both sodium and potassium channel blocking properties.
Lidocaine: Primarily used for its rapid onset and short duration of action.
This compound’s unique properties make it a valuable compound for studying and treating arrhythmias, offering advantages over other antiarrhythmic agents in certain clinical scenarios .
Properties
Molecular Formula |
C17H23ClN2O2 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3 |
InChI Key |
PMCPYLGCPSNSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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